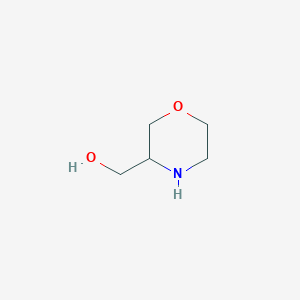

3-Hydroxymethylmorpholine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

morpholin-3-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c7-3-5-4-8-2-1-6-5/h5-7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDFBOLUCCNTDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10407884 | |

| Record name | 3-Hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106910-83-2 | |

| Record name | 3-Hydroxymethylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10407884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (morpholin-3-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Hydroxymethylmorpholine: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and reactivity of 3-Hydroxymethylmorpholine. The content is intended for researchers, scientists, and drug development professionals, offering a detailed resource for understanding and utilizing this versatile heterocyclic compound.

Chemical Identity and Properties

This compound is a morpholine derivative characterized by a hydroxymethyl group at the 3-position of the morpholine ring. It exists as a racemic mixture and as individual (R) and (S) enantiomers.

Table 1: Chemical Identifiers for this compound and its Enantiomers

| Property | Racemic this compound | (S)-3-Hydroxymethylmorpholine | (R)-3-Hydroxymethylmorpholine |

| IUPAC Name | (Morpholin-3-yl)methanol | [(3S)-morpholin-3-yl]methanol[1] | [(3R)-morpholin-3-yl]methanol |

| CAS Number | 106910-83-2[2] | 211053-50-8[1] | 211053-49-5[3] |

| Molecular Formula | C₅H₁₁NO₂[2] | C₅H₁₁NO₂[1] | C₅H₁₁NO₂[3] |

| Molecular Weight | 117.15 g/mol [2] | 117.15 g/mol [1] | 117.15 g/mol [3] |

| Synonyms | 3-Morpholinemethanol | (S)-Morpholin-3-ylmethanol[1] | (R)-Morpholin-3-ylmethanol |

Table 2: Physicochemical Properties of this compound

| Property | Value | Source/Notes |

| Melting Point | Data not available | Data for the N-Boc protected (S)-enantiomer is 80 °C.[4] |

| Boiling Point | Data not available | Predicted boiling point for the N-Boc protected (S)-enantiomer is 320.7±27.0 °C.[4] Data for the parent morpholine is 129 °C.[5] |

| Density | Data not available | Data for the N-Boc protected (S)-enantiomer is 1.118 g/cm³.[4] Data for the parent morpholine is 1.007 g/cm³.[5] |

| Solubility | Soluble in water, ethanol, and chloroform. | Qualitative data for the (R)-enantiomer. More extensive quantitative data is not readily available. |

| Appearance | Reported as an oil for the (R)-enantiomer.[3] |

Chemical Structure

The structure of this compound consists of a saturated six-membered morpholine ring containing one oxygen and one nitrogen atom at positions 1 and 4, respectively. A hydroxymethyl group (-CH₂OH) is attached to the carbon atom at the 3-position. The presence of a chiral center at the C-3 position gives rise to two enantiomers, (R)-3-Hydroxymethylmorpholine and (S)-3-Hydroxymethylmorpholine. The morpholine ring typically adopts a chair conformation.

Synthesis and Purification

This compound serves as a valuable building block in organic synthesis, particularly in the preparation of pharmaceutical compounds.[2] The synthesis of the enantiomerically pure forms is often desired.

Experimental Protocol: Synthesis of (R)-3-Hydroxymethylmorpholine

This protocol describes the synthesis of (R)-3-Hydroxymethylmorpholine via the debenzylation of (R)-(4-benzyl-3-morpholinyl)-methanol.[3]

Materials:

-

(R)-(4-benzyl-3-morpholinyl)-methanol

-

Ethanol

-

Palladium hydroxide on activated carbon (20%)

-

Acetic acid

-

Ether

-

Tetrahydrofuran (THF)

-

Ammonia-saturated methanol

-

Isolute SCX-2 strong cation exchange column

Procedure:

-

Dissolve (R)-(4-benzyl-3-morpholinyl)-methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

-

Add palladium hydroxide on activated carbon (0.7 g) and acetic acid (0.5 mL) to the solution.

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

After the reaction is complete, remove the catalyst by filtration.

-

Remove the solvent by evaporation under reduced pressure.

-

Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL).

-

Purify the solution by passing it through a strong cation exchange column (Isolute SCX-2, 10 g).

-

Wash the column first with tetrahydrofuran.

-

Elute the target product with ammonia-saturated methanol.

-

Remove the solvent by evaporation under reduced pressure to yield (R)-3-Hydroxymethylmorpholine as an oil (0.3625 g, 57% yield).[3]

Characterization:

-

¹H NMR (500 MHz, CD₃OD): δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H).[3]

Synthesis and Purification Workflow

Reactivity and Chemical Behavior

The reactivity of this compound is primarily dictated by the secondary amine and the primary alcohol functional groups.

-

N-Alkylation and N-Acylation: The secondary amine is nucleophilic and can readily undergo reactions such as alkylation, acylation, and arylation to form N-substituted derivatives.

-

O-Alkylation and O-Acylation: The primary hydroxyl group can be alkylated or acylated to form ethers and esters, respectively.

-

Oxidation: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid.

The morpholine ring is generally stable, but the presence of the heteroatoms influences the electron distribution and reactivity of the molecule.

Reactivity of this compound

Biological Activity and Applications

While specific signaling pathways for this compound have not been detailed in the reviewed literature, the morpholine scaffold is a well-established privileged structure in medicinal chemistry. Morpholine derivatives exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[5][6] this compound serves as a key intermediate in the synthesis of these more complex, biologically active molecules.[2][7] Its utility stems from the presence of both the morpholine ring, which can improve pharmacokinetic properties, and the reactive hydroxymethyl group, which allows for further structural modifications.

Safety Information

Detailed toxicological data for this compound is limited. However, for the parent compound, morpholine, it is known to be corrosive and flammable.[5] For (S)-3-Hydroxymethylmorpholine, GHS hazard statements indicate that it is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment should be used when handling this compound.

References

- 1. sciencescholar.us [sciencescholar.us]

- 2. (S)-3-Hydroxymethylmorpholine | C5H11NO2 | CID 1514268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Mode of action of morpholine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

Spectroscopic Analysis of 3-Hydroxymethylmorpholine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 3-Hydroxymethylmorpholine, a key morpholine derivative with significant applications in organic synthesis and pharmaceutical development. Due to the limited availability of experimental spectra in the public domain, this guide utilizes predicted data from validated computational models to offer a comprehensive spectroscopic profile. This approach serves as a valuable resource for the identification, characterization, and quality control of this compound.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions were generated using reputable online spectroscopic data prediction tools.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.85 | m | 1H | H-3 |

| ~3.70 - 3.90 | m | 2H | H-5 (axial & equatorial) |

| ~3.60 | dd | 1H | -CH₂OH (a) |

| ~3.45 | dd | 1H | -CH₂OH (b) |

| ~2.70 - 2.90 | m | 2H | H-6 (axial & equatorial) |

| ~2.50 | m | 2H | H-2 (axial & equatorial) |

| ~(Variable) | br s | 2H | -NH, -OH |

Predicted using NMRDB.org

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~67.5 | C-5 |

| ~65.0 | -CH₂OH |

| ~55.0 | C-3 |

| ~46.0 | C-2 |

| ~44.0 | C-6 |

Predicted using NMRDB.org

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3200 | Strong, Broad | O-H and N-H stretching |

| ~2950 - 2850 | Medium-Strong | C-H stretching (aliphatic) |

| ~1450 | Medium | C-H bending (scissoring) |

| ~1120 | Strong | C-O-C stretching (ether) |

| ~1050 | Strong | C-O stretching (primary alcohol) |

| ~880 | Medium | C-N stretching |

Predicted using Cheminfo

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Ratio | Relative Intensity | Possible Fragment Ion |

| 117 | High | [M]⁺ |

| 86 | High | [M - CH₂OH]⁺ |

| 71 | Medium | [M - CH₂OH - NH]⁺ |

| 57 | Medium | [C₃H₅O]⁺ |

| 44 | High | [C₂H₄N]⁺ |

Predicted using CFM-ID (Competitive Fragmentation Modeling-ID)

Spectroscopic Interpretation

NMR Spectroscopy

The predicted ¹H NMR spectrum of this compound is expected to show a complex pattern of overlapping multiplets in the aliphatic region. The protons on the morpholine ring are diastereotopic, leading to distinct signals for the axial and equatorial positions. The protons of the hydroxymethyl group (-CH₂OH) are also expected to be diastereotopic and will likely appear as a pair of doublets of doublets. The chemical shifts of the protons adjacent to the oxygen and nitrogen atoms are shifted downfield due to the electronegativity of these heteroatoms.

The predicted ¹³C NMR spectrum is simpler, with five distinct signals corresponding to the five carbon atoms in the molecule. The carbons adjacent to the oxygen atom (C-5 and the -CH₂OH carbon) are the most deshielded and appear at the lowest field.

Infrared (IR) Spectroscopy

The IR spectrum is predicted to be dominated by a broad absorption band in the 3400-3200 cm⁻¹ region, characteristic of the O-H and N-H stretching vibrations, which are likely to be hydrogen-bonded. The aliphatic C-H stretching vibrations are expected in the 2950-2850 cm⁻¹ range. The presence of the ether linkage is indicated by a strong C-O-C stretching band around 1120 cm⁻¹, and the primary alcohol is identified by a strong C-O stretching band at approximately 1050 cm⁻¹.

Mass Spectrometry (MS)

The predicted electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z 117. The most prominent fragment ion is predicted to be at m/z 86, corresponding to the loss of the hydroxymethyl group, which is a stable fragmentation pathway. Other significant fragments are likely to arise from further cleavage of the morpholine ring.

Experimental Protocols

The following are detailed, generalized methodologies for the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹H NMR, a standard single-pulse experiment is typically sufficient.

-

For ¹³C NMR, a proton-decoupled experiment (e.g., using a DEPT pulse sequence) is recommended to simplify the spectrum and enhance signal intensity.

-

Set appropriate spectral widths, acquisition times, and relaxation delays to ensure good resolution and accurate integration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decays (FIDs).

-

Perform phase and baseline corrections on the resulting spectra.

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Reference the chemical shifts to the TMS signal (0 ppm).

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

For a liquid sample, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing the mixture into a transparent disk.

-

-

Data Acquisition:

-

Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder or pure KBr pellet to subtract from the sample spectrum.

-

-

Data Processing:

-

The spectrometer software will automatically perform the Fourier transform and background subtraction.

-

Identify and label the major absorption bands in the spectrum.

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

The concentration should be in the range of 1-10 µg/mL.

-

-

Data Acquisition:

-

Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

-

For EI, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

For ESI, the sample is typically introduced via liquid chromatography (LC) or direct infusion.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

The mass spectrometer software will generate a mass spectrum showing the relative abundance of ions as a function of their m/z ratio.

-

Identify the molecular ion peak and major fragment ions.

-

Propose fragmentation pathways to explain the observed fragment ions.

-

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to final data interpretation and structure confirmation.

Caption: Workflow for the spectroscopic analysis of this compound.

3-Hydroxymethylmorpholine: A Technical Guide to its Inferred Biological Activity and Potential Applications

Disclaimer: Direct research elucidating the specific biological activities of 3-Hydroxymethylmorpholine is limited. This guide infers its potential based on the extensive research conducted on the broader class of morpholine-containing compounds, which are recognized as a "privileged structure" in medicinal chemistry.

Introduction

This compound is a heterocyclic organic compound featuring a morpholine ring substituted with a hydroxymethyl group. The morpholine scaffold itself is a cornerstone in medicinal chemistry, frequently incorporated into drug candidates to enhance their physicochemical and pharmacokinetic properties.[1] The presence of both a nitrogen and an oxygen atom in the six-membered ring provides a unique balance of hydrophilicity and lipophilicity, which can improve properties like solubility and blood-brain barrier permeability.[2][3][4] Consequently, morpholine derivatives have been successfully developed for a vast array of therapeutic targets.[1] This guide will explore the potential biological activities and applications of this compound by examining the well-established roles of the morpholine moiety in drug design and development.

Chemical Properties and Synthesis

This compound (C₅H₁₁NO₂) is a chiral molecule existing as (R) and (S) enantiomers.[5][6] It serves as a versatile synthetic building block, combining the structural features of the morpholine ring with a reactive hydroxymethyl functional group, making it a valuable intermediate for creating more complex molecules in pharmaceutical and agrochemical synthesis.[7][8]

A common method for synthesizing (R)-3-hydroxymethylmorpholine involves the debenzylation of a protected precursor.[5]

Protocol:

-

Starting Material: [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) is dissolved in ethanol (25 mL).

-

Catalyst and Reagent Addition: Palladium hydroxide (20% on activated carbon, 0.7 g) and acetic acid (0.5 mL) are added to the solution.

-

Hydrogenation: The reaction mixture is stirred overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

Workup: Upon reaction completion, the palladium catalyst is removed by filtration. The solvent is then removed by evaporation under reduced pressure.

-

Purification: The resulting residue is dissolved in a mixture of ether (1 mL) and tetrahydrofuran (10 mL). The solution is purified by passing it through a strong cation exchange column (e.g., Isolute SCX-2).

-

Elution: The column is first washed with tetrahydrofuran, followed by elution of the target product using ammonia-saturated methanol.

-

Final Product: The solvent from the eluate is removed by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.[5]

Caption: General workflow for the synthesis of (R)-3-Hydroxymethylmorpholine.

Inferred Biological Activity and Mechanisms of Action

The morpholine ring is a key pharmacophore in a multitude of bioactive compounds, suggesting that this compound could serve as a scaffold for agents with diverse therapeutic effects.[1][9]

Morpholine derivatives have demonstrated a wide range of biological activities, including:

-

Anticancer: Many kinase inhibitors developed for cancer therapy contain a morpholine moiety, which often enhances potency and improves the pharmacokinetic profile.[10]

-

Anti-inflammatory: The scaffold is present in various compounds designed to have anti-inflammatory effects.[10]

-

Central Nervous System (CNS) Activity: The morpholine ring's ability to improve blood-brain barrier permeability makes it a valuable component in drugs targeting the CNS.[3][11] This includes potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's, where morpholine derivatives have been shown to inhibit key enzymes such as cholinesterases and monoamine oxidases.[2]

-

Antimicrobial and Antiviral: The ring system is integral to compounds showing antibacterial, antifungal, and antiviral properties.[10][12]

The versatility of the morpholine ring stems from its ability to engage in various molecular interactions. The oxygen atom can act as a hydrogen bond acceptor, while the ring's conformation allows it to serve as a flexible linker or scaffold, correctly positioning other functional groups for optimal interaction with biological targets.[3]

A plausible mechanism of action for a drug derived from this compound is the inhibition of a key cellular enzyme, such as a protein kinase, which is a common strategy in oncology. The morpholine ring can anchor the molecule within the enzyme's active site, while other parts of the molecule, built upon the hydroxymethyl group, can form specific interactions that block substrate binding.

References

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 6. (S)-3-Hydroxymethylmorpholine | C5H11NO2 | CID 1514268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound [myskinrecipes.com]

- 8. This compound [myskinrecipes.com]

- 9. e3s-conferences.org [e3s-conferences.org]

- 10. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. jchemrev.com [jchemrev.com]

3-Hydroxymethylmorpholine: A Chiral Cornerstone in Modern Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a privileged heterocyclic motif frequently incorporated into a wide array of biologically active molecules and approved pharmaceuticals. Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it an attractive building block in drug discovery. Among the various substituted morpholines, the chiral 3-hydroxymethylmorpholine enantiomers have emerged as particularly valuable synthons, providing a versatile platform for the construction of complex molecular architectures with defined stereochemistry. This technical guide delves into the synthesis, properties, and applications of (R)- and (S)-3-hydroxymethylmorpholine as pivotal chiral building blocks in organic synthesis, with a focus on their role in the development of therapeutic agents.

Physicochemical and Spectroscopic Properties

The enantiomers of this compound are typically oils or low-melting solids at room temperature. Their physical and spectroscopic properties are critical for their identification and characterization in synthetic processes.

| Property | (S)-3-Hydroxymethylmorpholine | (R)-3-Hydroxymethylmorpholine (N-Boc protected) |

| Molecular Formula | C₅H₁₁NO₂ | C₁₀H₁₉NO₄ |

| Molecular Weight | 117.15 g/mol [1] | 217.26 g/mol [2] |

| CAS Number | 211053-50-8[1] | 215917-99-0[2] |

| Appearance | Colorless to pale yellow liquid or solid | Data not available |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | Data not available |

| Optical Rotation | Data not available | Data not available |

Spectroscopic Data:

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the morpholine ring and the hydroxymethyl group. The protons adjacent to the oxygen atom (C2 and C6) will appear at a lower field (higher ppm) compared to those adjacent to the nitrogen atom (C3 and C5) due to the deshielding effect of the oxygen. The chemical shifts will be further influenced by the solvent and any substitution on the nitrogen atom.[1]

¹³C NMR: The carbon NMR spectrum will typically display four signals for the morpholine ring carbons and one for the hydroxymethyl carbon. The carbons bonded to the electronegative oxygen and nitrogen atoms will have characteristic chemical shifts.[1]

| Carbon | Expected Chemical Shift (ppm) |

| C2 | ~67 |

| C3 | ~55 |

| C5 | ~45-50 |

| C6 | ~67 |

| -CH₂OH | ~63 |

IR Spectroscopy: The infrared spectrum will be characterized by a broad absorption band in the region of 3300-3500 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the morpholine ring will appear in the 2850-3000 cm⁻¹ region. C-O and C-N stretching bands are also expected in the fingerprint region.

Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns will likely involve the loss of the hydroxymethyl group, as well as cleavage of the morpholine ring.[3][4]

Enantioselective Synthesis of this compound

The asymmetric synthesis of this compound is crucial for its application as a chiral building block. Several strategies have been developed, often starting from readily available chiral precursors such as amino acids. A common and efficient approach involves the use of (S)- or (R)-serine as the starting material.

Synthesis from Serine: A General Workflow

A versatile method for synthesizing chiral morpholine derivatives involves the conversion of serine to a suitable intermediate, followed by cyclization. The following diagram illustrates a general workflow for the synthesis of a protected 3,5-disubstituted morpholine from serine, which can be adapted for the synthesis of this compound.

Caption: General workflow for the synthesis of (S)-3-hydroxymethylmorpholine from L-serine.

Detailed Experimental Protocols

Protocol 1: Synthesis of N-Boc-L-serine methyl ester from L-Serine

This protocol describes the initial protection and esterification of L-serine, a key starting material.

Materials:

-

L-Serine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

1 N Sodium hydroxide (NaOH)

-

Dioxane

-

Ethyl acetate

-

1 N Potassium bisulfate (KHSO₄)

-

Magnesium sulfate (MgSO₄)

-

Dimethylformamide (DMF)

-

Potassium carbonate (K₂CO₃)

-

Methyl iodide (CH₃I)

Procedure:

-

To an ice-cold, stirred solution of L-serine in 1 N NaOH, add a solution of Boc₂O in dioxane.

-

Stir the mixture at low temperature and then allow it to warm to room temperature until the reaction is complete as monitored by TLC.

-

Concentrate the reaction mixture, cool, and acidify with 1 N KHSO₄.

-

Extract the aqueous layer with ethyl acetate.

-

Dry the combined organic extracts over MgSO₄, filter, and concentrate to yield N-Boc-L-serine.

-

Dissolve the crude N-Boc-L-serine in DMF and cool in an ice-water bath.

-

Add solid K₂CO₃, followed by methyl iodide.

-

Stir the reaction mixture, allowing it to warm to room temperature.

-

After completion, filter the mixture and partition the filtrate between ethyl acetate and water.

-

Wash the organic phase, dry over MgSO₄, filter, and concentrate to obtain N-Boc-L-serine methyl ester.

Protocol 2: N-Boc Deprotection using Acidic Conditions

This protocol outlines a general procedure for the removal of the N-Boc protecting group to yield the free amine.[5][6][7]

Materials:

-

N-Boc-3-hydroxymethylmorpholine

-

4M HCl in 1,4-dioxane (or another suitable solvent like ethyl acetate)

-

Diethyl ether

Procedure:

-

Dissolve the N-Boc-protected morpholine in a minimal amount of a suitable solvent or suspend it directly in the HCl solution.

-

Add a 4M solution of HCl in 1,4-dioxane.

-

Stir the mixture at room temperature for 1 to 4 hours, monitoring the reaction by TLC or LC-MS.

-

Upon completion, the product often precipitates as the hydrochloride salt.

-

Collect the solid by filtration and wash with a solvent like diethyl ether to obtain the deprotected amine salt.

Application in Drug Discovery: The Case of Aprepitant

This compound and its derivatives are key components in the synthesis of numerous pharmaceuticals. A prominent example is Aprepitant (Emend®), a neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[3][8] The chiral morpholine core is essential for the drug's biological activity.

The Role of the Morpholine Moiety in Aprepitant

The synthesis of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The stereochemistry of the morpholine ring is crucial for the correct three-dimensional orientation of the pharmacophoric groups, enabling high-affinity binding to the NK₁ receptor.

References

- 1. benchchem.com [benchchem.com]

- 2. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. mcours.net [mcours.net]

- 8. beilstein-journals.org [beilstein-journals.org]

Synthesis and characterization of novel 3-Hydroxymethylmorpholine derivatives

An In-depth Technical Guide on the Synthesis and Characterization of Novel 3-Hydroxymethylmorpholine Derivatives

Introduction

Morpholine, a six-membered heterocyclic compound containing both amine and ether functional groups, is a prominent scaffold in medicinal chemistry.[1][2][3] Its unique physicochemical, metabolic, and biological properties make it a "privileged structure" in drug design.[2][4] The morpholine ring can enhance pharmacokinetic properties, increase potency, and provide desirable drug-like characteristics to bioactive molecules.[2][4] Appropriately substituted morpholine derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[4][5]

Among the various substituted morpholines, derivatives of this compound are of particular interest. The hydroxyl group provides a key site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery. This guide provides a comprehensive overview of the synthesis and characterization of novel this compound derivatives, intended for researchers, scientists, and professionals in drug development.

Synthetic Strategies

The synthesis of this compound derivatives can be achieved through various routes, often starting from commercially available chiral precursors or through multi-step sequences involving ring formation.

A common approach involves the modification of a pre-existing this compound core. For instance, the synthesis of chiral alkoxymethyl morpholine analogs, which have shown potential as dopamine receptor 4 (D4R) antagonists, starts with commercially available Boc-protected (S)-2-(hydroxymethyl)morpholine.[6] This starting material can be coupled with various aryl bromides under copper-mediated conditions or via a Mitsunobu reaction to generate a diverse set of analogs.[6]

Another strategy involves the deprotection of a protected precursor. For example, (R)-3-hydroxymethylmorpholine can be synthesized from (R)-(4-benzyl-3-morpholinyl)-methanol. The benzyl protecting group is removed via hydrogenation using a palladium hydroxide catalyst.[7]

More complex, multi-step syntheses often build the morpholine ring from acyclic precursors. A four-step preparation of cis-3,5-disubstituted morpholines utilizes a Pd-catalyzed carboamination reaction as the key step.[1] Other methods include the reaction of Schiff bases with chloroacetyl chloride to form β-lactam rings which can be further modified.[8][9]

Experimental Protocols

Protocol 1: Synthesis of (3R)-morpholin-3-ylmethanol via Debenzylation[7]

This protocol details the removal of a benzyl protecting group to yield the target this compound.

-

Dissolution: Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (5.4 mmol) in 25 mL of ethanol.

-

Catalyst Addition: Add 0.7 g of palladium hydroxide (20% on activated carbon) and 0.5 mL of acetic acid to the solution.

-

Hydrogenation: Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

Work-up: Once the reaction is complete, remove the catalyst by filtration. Evaporate the solvent under reduced pressure.

-

Purification: Dissolve the residue in a mixture of ether (1 mL) and tetrahydrofuran (10 mL). Purify the solution using a strong cation exchange column (e.g., Isolute SCX-2).

-

Elution: Wash the column first with tetrahydrofuran, then elute the desired product with ammonia-saturated methanol.

-

Isolation: Remove the solvent by evaporation under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil.

Protocol 2: General Characterization by NMR Spectroscopy[10][11]

This protocol outlines the general steps for preparing and analyzing a this compound derivative sample using Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Sample Preparation: Weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a clean vial.[10][11]

-

Transfer: Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring the solution is clear and free of particulate matter.[11]

-

Instrument Setup (¹H NMR):

-

Data Acquisition: Acquire ¹H NMR, ¹³C NMR, COSY, and HMBC spectra to enable full assignment of proton and carbon resonances.[10]

-

Data Processing: Process the acquired data (Fourier transform, phase correction, and baseline correction) and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Data Presentation

Quantitative data from the synthesis and characterization of representative this compound derivatives are summarized below.

Table 1: Synthesis Yields and Physical Properties

| Compound | Starting Material | Synthetic Method | Yield (%) | Physical Form | Ref. |

| (3R)-morpholin-3-ylmethanol | [(3R)-4-benzylmorpholin-3-yl]methanol | Catalytic Hydrogenation | 57% | Oil | [7] |

| Substituted N-phenylmorpholine | 2,4,6-trimethylaniline & 2-chloroethyl ether | Ring-closing reaction | 66.3% | Off-white solid | [12] |

| 2-morpholino-9H-pyrido[2,3-b]indol-3-carbaldehyde | 2-chloro-9H-pyrido[2,3-b]indole-3-carbaldehyde | Nucleophilic substitution | - | - | [13] |

Table 2: Spectroscopic Characterization Data

| Compound | Analysis Type | Key Signals / Data | Ref. |

| (3R)-morpholin-3-ylmethanol | ¹H NMR (500 MHz, CD₃OD) | δ 2.9 (m, 3H), 3.3 (t, 1H), 3.5 (m, 3H), 3.7-3.9 (m, 2H) | [7] |

| 4'-Fluoro-4-methylaminorex | ¹H NMR (CDCl₃) | δ 7.37-7.33 (m, 2H, H-2'/6'), 7.07-7.02 (m, 2H, H-3'/5'), 4.96 (d, 1H, H-5), 3.99 (d, 1H, H-4), 2.87 (s, 3H, CH₃) | [10] |

| 4'-Fluoro-4-methylaminorex | ¹³C NMR (CDCl₃) | δ 157.9 (C-2), 136.2 (C-1'), 128.0 (C-2'/6'), 115.7 (C-3'/5'), 82.3 (C-5), 59.8 (C-4), 31.5 (CH₃) | [10] |

| 4'-Chloro-4-methylaminorex | LC-HRMS (ESI+) | m/z: [M+H]⁺ found 213.0632, calculated 213.0633 for C₁₀H₁₄ClN₂O | [10] |

| Novel Morpholine Derivative (3) | FT ICR MS (ESI+) | m/z: [M+H]⁺ found 373.28406, calculated for C₂₅H₃₇N₂O₂⁺ | [14] |

Mandatory Visualization

Diagrams created using Graphviz DOT language illustrate key workflows.

Caption: General synthetic strategies for this compound derivatives.

Caption: Standard workflow for the characterization of synthesized compounds.

Conclusion

The this compound scaffold is a valuable building block in the development of novel therapeutic agents. Its synthesis can be approached through various flexible strategies, either by modifying the core structure or by constructing the heterocyclic ring from acyclic precursors. Thorough characterization using a combination of spectroscopic techniques such as NMR, mass spectrometry, and IR spectroscopy is critical for unambiguous structure elucidation and purity assessment. The detailed protocols and compiled data within this guide serve as a foundational resource for scientists engaged in the exploration of this important class of molecules.

References

- 1. e3s-conferences.org [e3s-conferences.org]

- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 4. researchgate.net [researchgate.net]

- 5. jchemrev.com [jchemrev.com]

- 6. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 3(R)-HYDROXYMETHYLMORPHOLINE synthesis - chemicalbook [chemicalbook.com]

- 8. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 9. researchgate.net [researchgate.net]

- 10. Characterization of Three Novel 4-Methylaminorex Derivatives Applied as Designer Drugs [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. CN106928162B - Synthesis method of substituted N-phenyl morpholine compound - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. preprints.org [preprints.org]

In-Depth Technical Guide: Structure-Activity Relationship (SAR) Studies of 3-Hydroxymethylmorpholine Analogs as Kinase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The morpholine scaffold is a cornerstone in medicinal chemistry, recognized for its favorable physicochemical properties that can enhance the drug-likeness of molecules, including improved solubility and metabolic stability. Within this privileged class of heterocycles, 3-hydroxymethylmorpholine analogs have emerged as a promising area of investigation, particularly in the development of selective kinase inhibitors. The strategic placement of the hydroxymethyl group at the 3-position offers a valuable vector for molecular recognition, enabling specific interactions within the ATP-binding pocket of various kinases. This guide provides a comprehensive overview of the structure-activity relationships (SAR) of this compound derivatives, with a focus on their role as inhibitors of the Phosphoinositide 3-kinase (PI3K)/mammalian Target of Rapamycin (mTOR) signaling pathway.

Core Structure and Rationale for Kinase Inhibition

The core this compound structure presents several key features for kinase inhibition. The morpholine ring itself is a versatile scaffold that can be readily functionalized. The nitrogen atom can act as a hydrogen bond acceptor or be used as an attachment point for various substituents to explore different regions of the kinase active site. The oxygen atom of the morpholine ring is also crucial, often forming a critical hydrogen bond with the hinge region of the kinase, a common interaction for many ATP-competitive inhibitors.[1][2] The 3-hydroxymethyl group provides a chiral center and a hydroxyl moiety that can be exploited to achieve greater potency and selectivity through additional hydrogen bonding interactions or by serving as a handle for further chemical modification. The synthesis of optically pure this compound building blocks is a key strategy in developing stereospecific inhibitors.[3]

Structure-Activity Relationship (SAR) of this compound Analogs as PI3K/mTOR Inhibitors

| Modification Point | Substitution | Effect on Activity | Rationale | Reference(s) |

| Morpholine Ring | 3-Hydroxymethyl group | Potentially increases potency and selectivity | The hydroxyl group can form additional hydrogen bonds in the active site. The chiral center allows for stereospecific interactions. | [3] |

| Bridged morpholines (e.g., 3,5-ethylene bridged) | Significantly increases mTOR selectivity over PI3Kα | The bridged structure can access a deeper pocket in the mTOR active site, exploiting a key amino acid difference (Phe961Leu) between mTOR and PI3Kα. | [2][3] | |

| Core Scaffold (e.g., Pyrimidine) | Substitution at C-2 | 3-hydroxyphenyl | Generally favorable for PI3Kα activity. | [4] |

| Substitution at C-4 | Morpholine | Essential for activity, with the oxygen atom forming a hydrogen bond with the kinase hinge region. | [1][4] | |

| Substitution at C-7 of Pyrido[3,2-d]pyrimidine | Various substituents | Can improve potency on both PI3K and mTOR. Some substituents can modulate the selectivity profile. | [4] | |

| Substituents on Attached Phenyl Rings | Ureido group (para-position) | Potent mTOR inhibition | This group can form key interactions in the mTOR active site. | [3] |

Experimental Protocols

Detailed methodologies are crucial for the synthesis and evaluation of novel this compound analogs. Below are representative protocols for key experiments.

General Synthesis of Chiral this compound Building Blocks

The synthesis of enantiomerically pure this compound is a critical first step. A common strategy involves starting from a chiral pool material to establish the desired stereochemistry.

Example Protocol: A stereospecific synthesis can be achieved starting from a suitable chiral amino alcohol. The synthesis may involve protection of the amine and alcohol functionalities, followed by a ring-closing reaction to form the morpholine heterocycle. Subsequent deprotection and functional group manipulations would yield the desired this compound building block. For specific details on reagents and reaction conditions, please refer to specialized synthetic chemistry literature.[3]

PI3Kα Kinase Assay Protocol (ADP-Glo™ Kinase Assay)

This luminescent kinase assay measures the amount of ADP produced during the kinase reaction, which correlates with kinase activity.

Materials:

-

Purified recombinant PI3Kα (p110α/p85α)

-

5x Kinase Assay Buffer (e.g., 50mM HEPES, pH 7.5; 50mM NaCl; 3mM MgCl2; 0.025mg/ml BSA)

-

ATP solution

-

PI3K Lipid Substrate (e.g., PIP2)

-

Test inhibitors (this compound analogs) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

384-well plates

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test inhibitors in DMSO.

-

Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and PI3K Lipid Substrate in 1x Kinase Assay Buffer.

-

Reaction Setup: In a 384-well plate, add the inhibitor solution (or DMSO for controls).

-

Add the enzyme/lipid mixture to each well.

-

Initiate Reaction: Add ATP solution to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop Reaction and Detect ADP: Add ADP-Glo™ Reagent to deplete unused ATP.

-

Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

-

Read Luminescence: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

For more detailed, commercially available kit protocols, refer to resources from suppliers like BPS Bioscience and Promega.[5][6]

Signaling Pathway and Experimental Workflow Visualization

The following diagrams illustrate the PI3K/Akt/mTOR signaling pathway, a common target for morpholine-based inhibitors, and a typical experimental workflow for SAR studies.

Caption: PI3K/Akt/mTOR Signaling Pathway.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The this compound scaffold represents a valuable starting point for the design of novel and selective kinase inhibitors. The inherent physicochemical properties of the morpholine ring, combined with the strategic placement of a hydroxyl group for specific interactions, provide a strong foundation for developing potent modulators of key signaling pathways, such as the PI3K/Akt/mTOR cascade. Future research focusing on the systematic exploration of substitutions on this core, particularly through the generation of comprehensive quantitative SAR data, will be instrumental in advancing these promising compounds towards clinical development. The iterative process of design, synthesis, and biological evaluation, guided by the principles outlined in this guide, will be essential for unlocking the full therapeutic potential of this compound analogs.

References

In Silico Modeling and Docking Studies of 3-Hydroxymethylmorpholine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in silico modeling and molecular docking studies of 3-Hydroxymethylmorpholine derivatives. This class of compounds holds significant promise in medicinal chemistry, and this document outlines the computational approaches used to investigate their therapeutic potential. It details the methodologies for in silico analysis, summarizes key quantitative data, and provides visual representations of the workflows involved.

Introduction to this compound Derivatives in Drug Discovery

Morpholine and its derivatives are privileged scaffolds in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1][2][3] The inclusion of a hydroxymethyl group at the 3-position can introduce a key hydrogen bonding moiety, potentially enhancing binding affinity and selectivity for various biological targets. In silico methods, such as molecular docking and molecular dynamics, are crucial for rationally designing and screening these derivatives, thereby accelerating the drug discovery process by reducing costs and time.[4][5] These computational techniques allow for the prediction of binding modes, estimation of binding affinities, and assessment of pharmacokinetic properties before committing to costly and time-consuming synthesis and in vitro testing.[5][6]

In Silico Modeling Workflow

The computational evaluation of this compound derivatives typically follows a structured workflow, beginning with the preparation of both the ligand and the target protein, followed by docking simulations and post-docking analysis.

References

- 1. Molecular Docking Studies of Novel Morpholine Derivatives against SARS-CoV-2 Inhibitors for COVID-19 - research journal [gyanvihar.org]

- 2. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as bovine carbonic anhydrase-II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. frontiersin.org [frontiersin.org]

- 5. azolifesciences.com [azolifesciences.com]

- 6. A Guide to In Silico Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of 3-Hydroxymethylmorpholine in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

[City, State] – [Date] – In the landscape of contemporary drug discovery, the strategic incorporation of specific molecular scaffolds is paramount to achieving desired therapeutic profiles. Among these, the 3-Hydroxymethylmorpholine moiety has emerged as a cornerstone in the design of novel therapeutics, particularly for central nervous system (CNS) disorders and oncology. This technical guide provides an in-depth review of this compound's synthesis, biological significance, and application in medicinal chemistry, tailored for researchers, scientists, and professionals in drug development.

Introduction: A Privileged Scaffold in Drug Design

The morpholine ring is a well-established "privileged structure" in medicinal chemistry, lauded for its ability to improve the physicochemical and pharmacokinetic properties of drug candidates.[1][2][3][4] The introduction of a hydroxymethyl group at the 3-position creates a chiral center and a functional handle for further molecular elaboration, offering a unique combination of properties that enhance drug-target interactions and metabolic stability. This strategic modification provides a scaffold that can improve aqueous solubility and brain permeability, crucial for CNS-active compounds.[5][6][7] The hydroxyl group can also participate in key hydrogen bonding interactions within target proteins, enhancing potency and selectivity.

Synthesis of the this compound Core

The efficient and stereospecific synthesis of this compound is critical for its application in drug discovery. Chiral pool starting materials are often employed to produce enantiomerically pure building blocks.[1][8]

General Synthetic Workflow

A general workflow for the synthesis of chiral this compound derivatives can be conceptualized as follows:

Caption: General synthetic workflow for N-substituted this compound derivatives.

Applications in Medicinal Chemistry

The this compound scaffold has been instrumental in the development of potent and selective ligands for various biological targets.

Kinase Inhibitors: Targeting the PI3K/mTOR Pathway

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth and proliferation and is frequently dysregulated in cancer.[9] The morpholine moiety is a common feature in many PI3K/mTOR inhibitors, where the morpholine oxygen forms a crucial hydrogen bond in the hinge region of the kinase domain.[9][10]

Substitution at the 3-position of the morpholine ring has been shown to be a key strategy for achieving selectivity for mTOR over the closely related PI3K isoforms. Specifically, the introduction of a methyl group at the (R)-3 position can establish a favorable hydrogen bond with the backbone of Val2240 in mTOR, leading to enhanced selectivity. This highlights the potential of the 3-hydroxymethyl group, which can also act as a hydrogen bond donor, to confer potent and selective mTOR inhibition.

Caption: The PI3K/mTOR signaling pathway and points of inhibition by morpholine-containing inhibitors.

CNS Agents: Dopamine D4 Receptor Antagonists

The dopamine D4 receptor, a G protein-coupled receptor, is a significant target for the treatment of various CNS disorders, including schizophrenia and Parkinson's disease.[11][12][13] The development of selective D4 receptor antagonists is a key area of research.

Caption: Dopamine D4 receptor signaling pathway and the mechanism of antagonist action.

Quantitative Data Summary

While specific data for a wide range of this compound derivatives is proprietary or dispersed, the following table summarizes representative biological activities of closely related 3-substituted morpholine compounds.

| Compound Class | Target | Assay | Activity (IC₅₀/Kᵢ) | Reference |

| (R)-3-Methylmorpholine Derivatives | mTOR | Kinase Assay | Potent and selective inhibition | N/A |

| 3-Alkoxymethylmorpholine Analogs | Dopamine D4 Receptor | Radioligand Binding | Kᵢ = 2.2 - 170 nM | N/A |

| Morpholino Pyrimidines | PI3Kα | Kinase Assay | IC₅₀ = 0.1 - 7.7 nM | [N/A] |

| Morpholino-Substituted Tetrahydroquinolines | mTOR (in cancer cell lines) | MTT Assay | IC₅₀ = 0.033 - 1.003 µM | [N/A] |

Detailed Experimental Protocols

Synthesis of (R)-3-Hydroxymethylmorpholine[16]

This procedure outlines the deprotection of a benzyl-protected precursor to yield the target compound.

Materials:

-

[(3R)-4-benzylmorpholin-3-yl]methanol

-

Ethanol

-

Palladium hydroxide (20% on activated carbon)

-

Acetic acid

-

Hydrogen gas

-

Strong cation exchange column (e.g., Isolute SCX-2)

-

Ammonia-saturated methanol

Procedure:

-

Dissolve [(3R)-4-benzylmorpholin-3-yl]methanol (1.1 g, 5.4 mmol) in ethanol (25 mL).

-

Add palladium hydroxide (0.7 g) and acetic acid (0.5 mL).

-

Stir the reaction mixture overnight at room temperature under a hydrogen atmosphere (1.2 bar).

-

Upon reaction completion, filter to remove the catalyst.

-

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in ether (1 mL) and tetrahydrofuran (10 mL).

-

Purify the solution by passing it through a strong cation exchange column.

-

Wash the column with tetrahydrofuran.

-

Elute the product with ammonia-saturated methanol.

-

Evaporate the solvent under reduced pressure to yield (3R)-morpholin-3-ylmethanol as an oil (0.3625 g, 57% yield).

General Protocol for PI3K/mTOR Kinase Inhibition Assay

This protocol provides a framework for assessing the inhibitory activity of compounds against PI3K/mTOR kinases.

Workflow:

Caption: A typical workflow for a PI3K/mTOR kinase inhibition assay.

Procedure Outline:

-

Plate Preparation: Add assay buffer to the wells of a microplate.

-

Compound Addition: Add serial dilutions of the test compound (e.g., a this compound derivative) to the wells.

-

Enzyme Addition: Add the PI3K or mTOR enzyme to the wells.

-

Pre-incubation: Incubate the plate to allow the compound to bind to the enzyme.

-

Reaction Initiation: Add a mixture of ATP and the appropriate substrate (e.g., PIP2 for PI3K) to initiate the kinase reaction.

-

Reaction Incubation: Incubate the plate at a controlled temperature to allow for substrate phosphorylation.

-

Reaction Termination: Add a stop solution to halt the reaction.

-

Signal Detection: Add a detection reagent that produces a signal (e.g., luminescence) proportional to the amount of product formed.

-

Data Analysis: Measure the signal and calculate the IC₅₀ value for the test compound.

General Protocol for Dopamine D4 Receptor Binding Assay

This assay measures the affinity of a compound for the D4 receptor by its ability to displace a radiolabeled ligand.

Procedure Outline:

-

Preparation: Prepare a reaction mixture containing cell membranes expressing the D4 receptor, a radioligand (e.g., [³H]spiperone), and varying concentrations of the test compound in an appropriate assay buffer.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the mixture through a glass fiber filter to separate the bound and free radioligand.

-

Washing: Wash the filters to remove any non-specifically bound radioligand.

-

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and calculate the binding affinity (Kᵢ).

Conclusion

This compound is a versatile and valuable building block in medicinal chemistry. Its unique structural and physicochemical properties make it a key component in the design of novel therapeutics targeting a range of diseases, from cancer to CNS disorders. The ability to synthesize this scaffold in an enantiomerically pure form, coupled with its favorable impact on pharmacokinetic and pharmacodynamic profiles, ensures its continued importance in the development of next-generation medicines. This guide serves as a foundational resource for researchers looking to leverage the potential of the this compound core in their drug discovery programs.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 9. researchgate.net [researchgate.net]

- 10. Discovery of 3-Oxabicyclo[4.1.0]heptane, a Non-nitrogen Containing Morpholine Isostere, and Its Application in Novel Inhibitors of the PI3K-AKT-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What are D4 receptor antagonists and how do they work? [synapse.patsnap.com]

- 12. Dopamine receptor D4 - Wikipedia [en.wikipedia.org]

- 13. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]

3-Hydroxymethylmorpholine: A Technical Guide to Safety, Handling, and Toxicity

Disclaimer: Specific toxicological data for 3-Hydroxymethylmorpholine is largely unavailable in published literature and safety data sheets.[1] The following guide provides a comprehensive overview of safety and handling procedures based on the well-documented profile of its parent compound, morpholine, and general principles of chemical safety. Researchers and drug development professionals should handle this compound with the utmost caution, treating it as a substance with potential for significant hazards until specific data becomes available.

Chemical and Physical Properties

Quantitative data for this compound is limited. The following tables provide available data for a salt of the compound and for the parent compound, morpholine, for reference.

Table 1: Physicochemical Properties of (S)-3-Hydroxymethylmorpholine hydrochloride and Morpholine

| Property | (S)-3-Hydroxymethylmorpholine hydrochloride | Morpholine |

| CAS Number | 218594-79-7[1] | 110-91-8[2] |

| Molecular Formula | C5H12ClNO2[1] | C4H9NO[2] |

| Molecular Weight | 153.606 g/mol [1] | 87.122 g/mol [2] |

| Appearance | No Data Available | Colorless liquid[2] |

| Density | 1.045 g/cm³[1] | 1.007 g/cm³[2] |

| Boiling Point | No Data Available | 129 °C (264 °F; 402 K)[2] |

| Melting Point | No Data Available | -5 °C (23 °F; 268 K)[2] |

| Flash Point | No Data Available | 35 °C (closed cup)[3] |

| Solubility in Water | No Data Available | Miscible[2] |

| Vapor Pressure | No Data Available | 6 mmHg (20 °C)[2] |

| pKa (of conjugate acid) | No Data Available | 8.36[2] |

Hazard Identification and GHS Classification

Specific GHS classification for this compound is not established. The classification for the parent compound, morpholine, indicates significant hazards. It is prudent to assume this compound may exhibit similar hazardous properties.

Table 2: GHS Hazard Classification for Morpholine

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 3 | H226: Flammable liquid and vapour[3][4] |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[3][5] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[6] |

| Skin Corrosion/Irritation | Category 1A/1B | H314: Causes severe skin burns and eye damage[3][4][5] |

| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage[6] |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child[6] |

Toxicological Summary

No specific toxicological studies for this compound were identified. The data for morpholine indicates that it is harmful if swallowed, and toxic in contact with skin or if inhaled.[3][4][6] It is also corrosive and can cause severe skin burns and eye damage.[3][4][5]

Table 3: Acute Toxicity Data for Morpholine

| Route of Exposure | Species | LD50/LC50 Value | Reference |

| Oral (LD50) | Rat | 1050 mg/kg[2] | Health Canada[7] |

| Oral (LD50) | Rat | ~1900 mg/kg[5] | Redox |

| Dermal (LD50) | Rabbit | 500 mg/kg[5] | Redox |

| Inhalation (LC50) | Rat | 8 mg/L (4 h) | Redox[3] |

Handling and Storage

Given the hazardous nature of the parent compound, morpholine, stringent safety precautions should be adopted when handling this compound.

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[4][8]

-

Skin Protection: Wear chemically resistant gloves (e.g., butyl rubber, Viton), a lab coat, and other protective clothing to prevent skin contact.[8]

-

Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[9] If inhalation risk is high, use a NIOSH-approved respirator with an appropriate cartridge.

Handling Procedures:

-

Avoid contact with skin, eyes, and clothing.[4]

-

Do not breathe vapors or mist.[4]

-

Keep away from heat, sparks, and open flames.[4]

-

Use non-sparking tools and ground/bond containers and receiving equipment.[9]

-

Handle and open containers with care.[9]

-

Wash hands thoroughly after handling.[6]

Storage Conditions:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][8]

-

Keep away from incompatible materials such as strong oxidizing agents and acids.[4][10]

-

Store in a designated flammable liquids storage cabinet.

-

Protect from moisture.[11]

Caption: General workflow for handling chemicals with unknown toxicity.

First Aid Measures

In case of exposure to this compound, immediate action is critical. The following first aid measures are based on those recommended for morpholine.

-

In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[5]

-

In case of skin contact: Immediately remove all contaminated clothing. Wash off with soap and plenty of water. Seek immediate medical attention.[5]

-

If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[5]

-

If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]

Caption: Decision workflow for first aid following chemical exposure.

Accidental Release Measures

In the event of a spill or leak of this compound:

-

Personal Precautions: Evacuate personnel to a safe area. Wear appropriate PPE, including respiratory protection. Ensure adequate ventilation. Remove all sources of ignition.[4]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[6]

-

Methods for Cleaning Up: Absorb with an inert absorbent material (e.g., sand, diatomaceous earth) and place in a suitable, closed container for disposal.[10][12]

Experimental Protocols: Acute Toxicity Assessment

While no specific acute toxicity data exists for this compound, a standard protocol to determine its acute oral toxicity would follow the OECD Test Guideline 420 (Acute Oral Toxicity – Fixed Dose Procedure).[13][14][15]

Objective: To determine the dose of a substance that causes acute toxicity and to allow for its classification. This method avoids using death as an endpoint and instead relies on the observation of clear signs of toxicity at one of a series of fixed dose levels.[13]

Methodology Outline:

-

Animal Selection: Healthy, young adult rodents (typically female rats) are used.[16]

-

Housing and Feeding: Animals are housed in standard conditions with access to food and water. They are typically fasted before dosing.[17]

-

Dose Administration: The test substance is administered in a single oral dose by gavage.[15]

-

Sighting Study: A preliminary study is conducted with a single animal to determine the appropriate starting dose for the main study.[16]

-

Main Study:

-

Animals are dosed sequentially at fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).[16]

-

The decision to dose subsequent animals at a higher or lower dose level is based on the presence or absence of clear signs of toxicity in the previously dosed animal.

-

-

Observations: Animals are observed for signs of toxicity and mortality for at least 14 days. Observations include changes in skin, fur, eyes, and behavior. Body weight is recorded periodically.[15]

-

Pathology: At the end of the observation period, all animals are subjected to a gross necropsy.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

Caption: Simplified workflow for an acute oral toxicity study (OECD 420).

References

- 1. Page loading... [guidechem.com]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. redox.com [redox.com]

- 4. fishersci.com [fishersci.com]

- 5. nexchem.co.uk [nexchem.co.uk]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]

- 8. pentachemicals.eu [pentachemicals.eu]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. nj.gov [nj.gov]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. carlroth.com:443 [carlroth.com:443]

- 13. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]

- 15. testinglab.com [testinglab.com]

- 16. slideshare.net [slideshare.net]

- 17. fda.gov [fda.gov]

Methodological & Application

Enantioselective Synthesis of 3-Hydroxymethylmorpholine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of 3-hydroxymethylmorpholine, a valuable chiral building block in medicinal chemistry and drug development. The methodologies presented focus on catalytic asymmetric transformations, offering efficient routes to both (R)- and (S)-enantiomers with high optical purity.

Introduction

Chiral morpholine scaffolds are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The this compound moiety, in particular, serves as a key structural motif that can engage in crucial hydrogen bonding interactions with biological targets. Consequently, robust and efficient methods for the stereocontrolled synthesis of its enantiomers are of significant interest to the scientific community. This document outlines two primary strategies for the enantioselective synthesis of this important molecule: a chiral pool approach utilizing serine as a starting material, and a catalytic asymmetric method involving tandem hydroamination-asymmetric transfer hydrogenation.

Data Presentation

The following table summarizes the quantitative data for the key enantioselective methods discussed.

| Method | Starting Material | Catalyst/Reagent | Product | Overall Yield | Enantiomeric Excess (ee) / Diastereomeric Excess (de) | Reference |

| Chiral Pool Synthesis | L-Serine or D-Serine | Multi-step synthesis involving protecting groups and cyclization | Protected 3,5-bis(hydroxymethyl)morpholine derivatives | ~45% | >99% ee, >94% de | [1] |

| Tandem Hydroamination-ATH | Aminoalkyne substrates | Ti-catalyst (hydroamination), Ru-catalyst (ATH) | 3-Substituted morpholines | Good | >95% ee | |

| Debenzylation of Chiral Precursor | (R)-(4-benzyl-3-morpholinyl)-methanol | Pd(OH)₂/C, H₂ | (R)-3-Hydroxymethylmorpholine | 57% | ee maintained from precursor | [2] |

Synthetic Strategies and Experimental Protocols

Two main synthetic pathways for obtaining enantiopure this compound are detailed below.

Chiral Pool Synthesis from Serine

This strategy leverages the inherent chirality of commercially available L- or D-serine to construct the chiral morpholine core. The synthesis involves a multi-step sequence including protection of functional groups, coupling, and cyclization.

References

Application Notes and Protocols: Scalable Synthesis of 3-Hydroxymethylmorpholine

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed, scalable, and efficient protocol for the synthesis of 3-Hydroxymethylmorpholine, a valuable building block in the development of novel therapeutics and other fine chemicals. The presented methodology focuses on a two-step process commencing with the synthesis of the key precursor, 2-amino-1,3-propanediol (serinol), followed by its cyclization to the target morpholine derivative.

Overview

This compound is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules. Its synthesis on a large scale, however, can be challenging. The protocol outlined herein describes a robust and scalable route starting from readily available and inexpensive materials.

The synthesis is divided into two main stages:

-

Stage 1: Synthesis of 2-Amino-1,3-propanediol (Serinol) : A reliable method for the preparation of serinol, a crucial intermediate, is detailed.

-

Stage 2: Synthesis of this compound : A high-yielding and redox-neutral cyclization of serinol using ethylene sulfate.

This protocol is designed to be adaptable for large-scale production, with considerations for safety, efficiency, and purity of the final product.

Quantitative Data Summary

The following table summarizes the key quantitative data for the scalable synthesis of this compound.

| Parameter | Stage 1: Serinol Synthesis | Stage 2: this compound Synthesis |

| Starting Material | Tris(hydroxymethyl)aminomethane | 2-Amino-1,3-propanediol (Serinol) |

| Key Reagent | - | Ethylene Sulfate |

| Solvent | Water | Acetonitrile |

| Reaction Temperature | - | Room Temperature |

| Reaction Time | - | 12 hours |

| Yield | High | >90% |

| Purity | >98% | >99% |

| Scale | Multi-gram to Kilogram | Multi-gram to Kilogram |

Experimental Protocols

Stage 1: Synthesis of 2-Amino-1,3-propanediol (Serinol)

Serinol is a commercially available starting material. However, for large-scale and cost-effective synthesis, it can be prepared from inexpensive precursors such as tris(hydroxymethyl)aminomethane. One established method involves the retro-aldol-type cleavage of a protected derivative of tris(hydroxymethyl)aminomethane. For the purpose of this protocol, we will assume the availability of commercial-grade serinol.

Stage 2: Scalable Synthesis of this compound

This protocol is adapted from a general method for morpholine synthesis from 1,2-amino alcohols.

Materials:

-

2-Amino-1,3-propanediol (Serinol)

-

Ethylene Sulfate

-

Acetonitrile (anhydrous)

-

Potassium carbonate (K₂CO₃)

-

Dichloromethane (DCM)

-

Magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-1,3-propanediol (1.0 eq) in anhydrous acetonitrile.

-

Addition of Base: Add finely powdered potassium carbonate (2.0 eq) to the solution.

-

Addition of Ethylene Sulfate: While stirring vigorously at room temperature, add a solution of ethylene sulfate (1.05 eq) in anhydrous acetonitrile dropwise over a period of 1 hour. Caution: Ethylene sulfate is a reactive and potentially hazardous compound. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction: Stir the reaction mixture at room temperature for 12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up:

-

Filter the reaction mixture to remove potassium carbonate and other insoluble materials.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Dissolve the crude product in dichloromethane (DCM).

-

Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the pure this compound.

-

-

Characterization: The structure and purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Visualizations

Synthesis Workflow

The following diagram illustrates the overall workflow for the scalable synthesis of this compound.

Application Notes: Morpholine as a Greener and Efficient Alternative for Fmoc Deprotection in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the removal of the fluorenylmethoxycarbonyl (Fmoc) protecting group is a critical step. While piperidine has traditionally been the reagent of choice for this purpose, concerns regarding its toxicity and regulatory status have prompted the search for safer and more environmentally friendly alternatives. Morpholine, a secondary amine, has emerged as a strong contender, demonstrating high efficiency in Fmoc deprotection while minimizing common side reactions.[1][2][3] These application notes provide a comprehensive overview of the use of morpholine in SPPS, including detailed protocols and comparative data.

Recent studies have shown that a 50%-60% solution of morpholine in dimethylformamide (DMF) effectively removes the Fmoc group.[1][2][3] This method has been successfully applied to the synthesis of peptides like somatostatin, achieving purity comparable to that obtained with the standard 20% piperidine-DMF protocol.[1][2][3] A significant advantage of using morpholine is the reduction of side reactions such as diketopiperazine and aspartimide formation, which are common challenges in peptide synthesis.[1][2][3]

Data Presentation

The following tables summarize the comparative performance of morpholine and piperidine in Fmoc deprotection during SPPS.

Table 1: Comparison of Deprotection Reagents in SPPS

| Parameter | Morpholine | Piperidine |

| Concentration | 50-60% in DMF | 20% in DMF |

| Efficiency | High | High |

| Diketopiperazine Formation | Minimized | Prone to occur |

| Aspartimide Formation | Almost avoided | Prone to occur |

| Greenness Score | 7.5 | Lower |